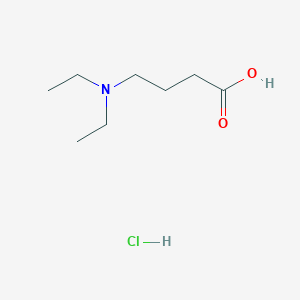
4-Diethylaminobutyric acid hydrochloride
Numéro de catalogue B3037061
Poids moléculaire: 195.69 g/mol
Clé InChI: ZRHAADCYUIHWGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04011329
Procedure details


7-n-pentyl-4-[1-(2-naphthylmethyl)-1,2,5,6-tetrahydropyrid-4-yl]-2,2-dimethylchroman-5-ol monohydrate (4.57g., prepared as described in Examples 2 and 3), 4-diethylaminobutyric acid hydrochloride (1.96g.) and dicyclohexylcarbodiimide (2.10g.) were dissolved together in dry dichloromethane (150ml.) and the solution was stirred for 5 days at ambient temperature. The resulting precipitate of dicyclohexylurea was removed by filtration and the filtrate was evaporated to dryness in vacuo. The residual amorphous foam was dissolved in the minimum of ethanol and dry ether was added causing an off-white solid to be precipitated. This solid (2.90g.) was filtered off and the filtrate was treated with ethereal hydrogen chloride to give another off-white precipitate (2.86g.) which was collected by filtration,. These two solids were combined and recrystallised from ethanol-ether to yield the desired 4-diethylaminobutyrate dihydrochloride as hygroscopic, off-white microcrystals (3.79g.), mp 96° C upwards (vague).
Name
7-n-pentyl-4-[1-(2-naphthylmethyl)-1,2,5,6-tetrahydropyrid-4-yl]-2,2-dimethylchroman-5-ol monohydrate
Quantity
4.57 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
O.C(C1C=C(O)C2C(C3CCN(CC4C=CC5C(=CC=CC=5)C=4)CC=3)CC(C)(C)OC=2C=1)CCCC.[ClH:37].[CH2:38]([N:40]([CH2:47][CH3:48])[CH2:41][CH2:42][CH2:43][C:44]([OH:46])=[O:45])[CH3:39].C1(N=C=NC2CCCCC2)CCCCC1>ClCCl>[ClH:37].[ClH:37].[CH2:47]([N:40]([CH2:38][CH3:39])[CH2:41][CH2:42][CH2:43][C:44]([OH:46])=[O:45])[CH3:48] |f:0.1,2.3,6.7.8|
|
Inputs


Step One
|
Name
|
7-n-pentyl-4-[1-(2-naphthylmethyl)-1,2,5,6-tetrahydropyrid-4-yl]-2,2-dimethylchroman-5-ol monohydrate
|
|
Quantity
|
4.57 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C(CCCC)C=1C=C(C=2C(CC(OC2C1)(C)C)C1=CCN(CC1)CC1=CC2=CC=CC=C2C=C1)O
|
|
Name
|
|
|
Quantity
|
1.96 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N(CCCC(=O)O)CC
|
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred for 5 days at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting precipitate of dicyclohexylurea was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to dryness in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual amorphous foam was dissolved in the minimum of ethanol and dry ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This solid (2.90g.) was filtered off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate was treated with ethereal hydrogen chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give another off-white precipitate (2.86g.) which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from ethanol-ether
|
Outcomes


Product
Details
Reaction Time |
5 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.Cl.C(C)N(CCCC(=O)O)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
